Rubanthrone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rubanthrone A is a naturally occurring anthrone derivative isolated from the aerial parts of Rubus ulmifolius Schott. This compound has garnered significant attention due to its unique chemical structure and potential biological activities, particularly its antimicrobial properties against Staphylococcus aureus .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rubanthrone A involves the extraction of the compound from the plant Rubus ulmifolius. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the anthrone derivatives. The isolated compounds are then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources .

化学反応の分析

Types of Reactions: Rubanthrone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another within the molecule.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinone derivatives, while reduction may produce hydroanthrone derivatives .

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other anthrone derivatives and studying their chemical properties.

Biology: Investigated for its antimicrobial activity, particularly against Staphylococcus aureus.

Medicine: Potential therapeutic applications due to its antimicrobial properties.

Industry: Potential use in the development of antimicrobial agents for various industrial applications

作用機序

The mechanism of action of Rubanthrone A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, ultimately resulting in cell lysis and death .

類似化合物との比較

Rubanthrone B: Another anthrone derivative isolated from Rubus ulmifolius with similar antimicrobial properties.

Rubanthrone C: A structurally related compound with potential biological activities.

Uniqueness: Rubanthrone A is unique due to its specific chemical structure and potent antimicrobial activity against Staphylococcus aureus. Its distinct molecular interactions and pathways set it apart from other anthrone derivatives .

This compound continues to be a subject of scientific interest due to its promising applications and potential for further research in various fields.

生物活性

Rubanthrone A, an anthrone derivative isolated from the leaves, branches, and flowering tops of Rubus ulmifolius, has garnered attention for its potential biological activities, particularly against pathogenic microorganisms. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.

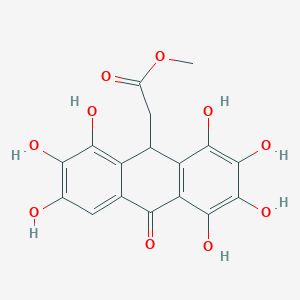

Chemical Structure

This compound is characterized by its anthrone structure, which is significant in its biological activity. The molecular formula is C15H10O5, and its structure includes multiple hydroxyl groups that contribute to its reactivity and interaction with biological targets.

In Vitro Studies

Numerous studies have investigated the antimicrobial properties of this compound. Notably, a study reported an MIC (Minimum Inhibitory Concentration) of 4,500 µg/mL against Staphylococcus aureus (ATCC 25923), indicating moderate antibacterial activity compared to other compounds derived from Rubus ulmifolius .

Table 1: Antimicrobial Activity of this compound

These findings suggest that while this compound exhibits some antimicrobial properties, its effectiveness may vary significantly across different pathogens.

The mechanism by which this compound exerts its antimicrobial effects appears to involve the disruption of biofilm formation in bacteria. In a study examining extract fractions from Rubus ulmifolius, it was observed that certain fractions containing this compound significantly inhibited biofilm formation at concentrations lower than those required to inhibit bacterial growth. This suggests that this compound may interfere with bacterial adhesion or communication rather than merely inhibiting growth .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds like this compound in treating infections caused by resistant strains of bacteria. For instance, a case study involving patients with chronic wounds showed promising results when treated with botanical extracts rich in anthrones, including this compound. The extracts not only reduced microbial load but also promoted healing without cytotoxic effects on human cells .

Safety and Toxicity

Preliminary assessments indicate that this compound exhibits low cytotoxicity at concentrations effective against pathogens. In vitro tests on kidney and liver cell lines showed no significant cytotoxic effects at concentrations required for antimicrobial activity . This safety profile is crucial for its potential use in clinical settings.

特性

分子式 |

C17H14O10 |

|---|---|

分子量 |

378.3 g/mol |

IUPAC名 |

methyl 2-(1,2,3,4,6,7,8-heptahydroxy-10-oxo-9H-anthracen-9-yl)acetate |

InChI |

InChI=1S/C17H14O10/c1-27-7(19)3-4-8-5(2-6(18)12(21)13(8)22)11(20)10-9(4)14(23)16(25)17(26)15(10)24/h2,4,18,21-26H,3H2,1H3 |

InChIキー |

USQRHPAGZSOQNO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC1C2=C(C(=C(C=C2C(=O)C3=C1C(=C(C(=C3O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。